8-Decenal, (8E)-
CAS No.: 174155-47-6
Cat. No.: VC16972508
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 174155-47-6 |
|---|---|
| Molecular Formula | C10H18O |
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | (E)-dec-8-enal |
| Standard InChI | InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h2-3,10H,4-9H2,1H3/b3-2+ |
| Standard InChI Key | DGJAEYIZIUUWSJ-NSCUHMNNSA-N |
| Isomeric SMILES | C/C=C/CCCCCCC=O |
| Canonical SMILES | CC=CCCCCCCC=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
8-Decenal, (8E)- is defined by the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol . Its IUPAC name, (8E)-dec-8-enal, reflects the trans configuration of the double bond between carbons 8 and 9. The structural formula is:
CH₃(CH₂)₆CH=CHCHO
This configuration confers rigidity to the hydrocarbon chain, influencing intermolecular interactions and volatility. The aldehyde functional group at carbon 1 enhances reactivity, particularly in oxidation and nucleophilic addition reactions.
Physicochemical Properties
Key physicochemical properties of 8-Decenal, (8E)-, as reported for its isomer mixture (Opalene), include:
The compound’s low water solubility and moderate lipophilicity (Log Pow = 3.7) suggest a tendency to bioaccumulate in lipid-rich tissues. Its combustible nature necessitates careful storage away from ignition sources.
Synthesis and Industrial Production
Manufacturing Process
8-Decenal, (8E)- is synthesized via oxidative cleavage of unsaturated fatty acids or through hydroformylation of 1,7-octadiene. Industrial-scale production typically yields an inseparable isomer mixture containing:
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32–40% 8-Decenal, (8E)- (LTD/1857)
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20–28% 7-Decenal, (7E)- (LTD/1858)
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15–21% 6-Decenal, (6E)- (LTD/1859)
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7–13% 8-Decenal, (8Z)- (LTD/1860)
The presence of 2-butylcyclohexanone (2.5–6% by weight) as an impurity arises from side reactions during synthesis.
Analytical Characterization
Quality control employs gas chromatography (GC) and mass spectrometry (GC-MS) to resolve isomer ratios. Nuclear magnetic resonance (¹H-NMR) confirms the trans configuration of the double bond, with characteristic coupling constants (J = 15–18 Hz) for vinyl protons.
Applications in Flavor and Fragrance Industries
Odor Profile and Use Cases
8-Decenal, (8E)- imparts a fresh, citrusy, and slightly metallic odor, making it valuable in:
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Perfumes: Top notes in floral and aquatic compositions.
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Household Cleaners: Masking agent for harsh chemical smells.
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Cosmetics: Stabilizer in lotions and creams (≤0.1% concentration).
Marketed Formulations
The isomer mixture Opalene is dosed at 0.01–0.1% in final products. Regulatory caps ensure compliance with skin sensitization thresholds (≤1.5 µg/cm²).
| Hazard Category | Hazard Statement | Code |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation | Cat. 2 |
| Skin Sensitization | H317: May cause allergic reaction | Cat. 1 |
| Flammability | H227: Combustible liquid | Cat. 4 |
Acute and Chronic Toxicity
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Acute Oral Toxicity (LD₅₀): >2,000 mg/kg (rat), classifying it as Category 5 .
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Dermal Irritation: Moderate erythema in rabbit models at 500 mg/kg.
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Sensitization Potential: Positive in murine local lymph node assays (EC₃ = 1.5%).
Environmental Impact
Regulatory Status and Compliance
International Approvals
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United States: Listed on TSCA Inventory (2013).
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European Union: Compliant with REACH Annex VII requirements.
Occupational Exposure Limits
No specific OELs exist, but workplace air monitoring is recommended at 0.1–1 ppm (8-hour TWA).
Future Directions and Research Gaps
While 8-Decenal, (8E)- is well-characterized industrially, gaps persist in:
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Chronic Ecotoxicity Data: Long-term effects on soil microbiota.
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Alternate Synthesis Routes: Enzymatic methods to reduce isomer impurities.
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Human Epidemiological Studies: Allergenicity in sensitized populations.
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